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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a compilation of available thermochemical data for quinolinone

compounds and their parent structures. Due to the relative scarcity of comprehensive

experimental thermochemical studies specifically on a wide range of quinolinone derivatives,

this document incorporates both experimental and computational data to offer a broad

perspective. The information is intended to support research, drug development, and

computational modeling activities by providing key thermodynamic parameters and insights into

the experimental methodologies used for their determination.

Introduction to Quinolinone Compounds
Quinolinones are a class of heterocyclic organic compounds featuring a quinoline skeleton with

a carbonyl group. They exist as two primary isomers: 2-quinolinone (carbostyril) and 4-

quinolinone. These structures are of significant interest in medicinal chemistry due to their

presence in a wide array of biologically active molecules, including antibacterial and anticancer

agents.[1] The thermochemical properties of these compounds are fundamental to

understanding their stability, reactivity, and behavior in biological systems.
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A crucial aspect of quinolinone chemistry is the keto-enol tautomerism they exhibit with their

corresponding hydroxyquinoline isomers. The position of this equilibrium is influenced by

substitution patterns and the solvent environment, which in turn affects the compound's

physicochemical and biological properties.[2]

Quantitative Thermochemical Data
The following tables summarize the available quantitative thermochemical data for quinoline,

the parent aromatic structure, and select quinolinone/hydroxyquinoline derivatives. It is

important to distinguish between experimental and computationally derived values, as the latter

are dependent on the level of theory and basis set used in the calculations.

Table 1: Thermochemical Data for Quinoline (Parent Heterocycle)

Property Value State Method Reference

Standard

Enthalpy of

Formation

(ΔfH⦵298)

174.9 kJ·mol⁻¹ Gas Experimental [3]

Heat of

Combustion

(ΔcH°)

-8710 cal/g Liquid Experimental [4]

Table 2: Thermochemical Data for 2-Quinolinone and its Tautomer
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Compound Property
Value
(kJ·mol⁻¹)

State Method Reference

2-

Hydroxyquino

line (enol)

Gas-phase

Enthalpy of

Formation

(ΔfH°₂₉₈)

-2.9 Gas

Computation

al

(G3//B3LYP)

[5]

2-

Quinolinone

(keto)

Gas-phase

Enthalpy of

Formation

(ΔfH°₂₉₈)

-84.1 Gas
Computation

al (CBS-QB3)
[5]

Table 3: Thermochemical Data for 8-Hydroxyquinoline and its Tautomer

Compound Property
Value
(kJ·mol⁻¹)

State Method Reference

8-

Hydroxyquino

line (enol)

Gas-phase

Enthalpy of

Formation

(ΔfH°₂₉₈)

1.9 Gas
Computation

al (CBS-QB3)
[5]

8-

Hydroxyquino

line (enol)

Gas-phase

Enthalpy of

Formation

(ΔfH°₂₉₈)

6.5 ± 1.7 Gas Experimental [5]

8-

Hydroxyquino

line (enol)

Crystalline

Enthalpy of

Formation

(ΔfH°₂₉₈)

-83.0 ± 1.5 Crystal Experimental [5]

8-

Quinolinone

(keto)

Gas-phase

Enthalpy of

Formation

(ΔfH°₂₉₈)

100.8 Gas
Computation

al (CBS-QB3)
[5]

Table 4: Phase Transition Data for Selected Quinolone Derivatives
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Compound Property Value Method Reference

4-Quinolone Melting Point 208–210 °C Experimental [6]

2-Oxo-1,2-

dihydroquinolin-

8-yl 4-

chlorobenzoate

Onset of Thermal

Decomposition
252 °C TGA [7]

2-Oxo-1,2-

dihydroquinolin-

8-yl 4-

chlorobenzoate

Melting Point 254 °C DSC [7]

Various

Quinolone

Derivatives

Melting Points > 490 K DSC [8]

Experimental Protocols
The determination of thermochemical data relies on precise calorimetric and thermal analysis

techniques. Below are detailed methodologies for key experiments cited in the literature for

quinolinone and related heterocyclic compounds.

Combustion Calorimetry (for Enthalpy of Formation)
This method is used to determine the standard enthalpy of combustion, from which the

standard enthalpy of formation can be calculated using Hess's Law.

Workflow for Bomb Calorimetry:
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Sample Preparation

Calorimetry Measurement

Data Analysis

Weigh a precise mass
of the quinolinone sample

Press the sample
into a pellet

Attach a fuse wire
of known combustion energy

Place the sample in a
high-pressure bomb

Fill the bomb with
excess pure oxygen

Immerse the bomb in a known
volume of water in the calorimeter

Allow the system to reach
thermal equilibrium

Ignite the sample via
the fuse wire

Record the temperature change
of the water

Calculate the heat absorbed
by the calorimeter (q_cal)

Calculate the heat of
reaction (q_rxn = -q_cal)

Calculate the molar enthalpy
of combustion (ΔHc)

Calculate the standard enthalpy
of formation (ΔfH°) using Hess's Law

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Detailed Steps:

Sample Preparation: A precisely weighed sample of the quinolinone compound (typically in

the order of 1 gram) is pressed into a pellet. A fuse wire (e.g., platinum or nickel-chromium)

of known length and combustion energy is attached to the pellet.

Calorimeter Setup: The pellet and fuse assembly are placed in a stainless steel

decomposition vessel, known as a "bomb." The bomb is then sealed and pressurized with a

high-purity oxygen atmosphere (typically around 30 atm).

Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water

within a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium,

and the initial temperature is recorded. The sample is then ignited by passing an electric

current through the fuse wire. The temperature of the water is monitored and recorded at

regular intervals until it reaches a maximum and begins to cool.

Data Analysis: The temperature change of the water is corrected for heat exchange with the

surroundings. The heat capacity of the calorimeter (determined by combusting a standard

substance like benzoic acid) is used to calculate the total heat released during the

combustion. Corrections are made for the energy of ignition and the combustion of the fuse

wire. From the total heat released and the mass of the sample, the standard enthalpy of

combustion is determined. Finally, the standard enthalpy of formation is calculated using the

known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC)
DSC is employed to measure changes in heat flow to a sample compared to a reference as a

function of temperature or time. It is used to determine melting points, enthalpies of fusion, and

to study other phase transitions.

Experimental Protocol for DSC:

Sample Preparation: A small, accurately weighed amount of the quinolinone sample

(typically 1-5 mg) is placed in an aluminum or other inert crucible. The crucible is then

hermetically sealed. An empty, sealed crucible is used as a reference.
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Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The

desired temperature program is set, which typically involves heating the sample at a

constant rate (e.g., 10 °C/min) over a specified temperature range. The furnace is purged

with an inert gas like nitrogen to prevent oxidation.

Data Acquisition: The DSC instrument measures the differential heat flow between the

sample and the reference as they are heated. This data is plotted as a thermogram, showing

heat flow versus temperature.

Data Analysis: Endothermic events, such as melting, appear as peaks on the thermogram.

The onset temperature of the peak is taken as the melting point. The area under the peak is

integrated to determine the enthalpy of fusion (ΔH_fus).[8]

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a

controlled atmosphere. It is used to determine the thermal stability and decomposition profile of

a compound.

Experimental Protocol for TGA:

Sample Preparation: A small amount of the quinolinone sample (typically 5-10 mg) is placed

in a tared TGA pan, often made of platinum or alumina.

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The

desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition)

is established with a constant flow rate. A temperature program is initiated, usually a linear

heating ramp (e.g., 10 °C/min).

Data Acquisition: The mass of the sample is continuously recorded as the temperature

increases. The data is plotted as a TGA curve (mass percent versus temperature) and its

derivative (DTG curve).

Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs,

indicating decomposition. The onset temperature of a mass loss step is often taken as the

decomposition temperature. The DTG curve shows the rate of mass loss and can help to

distinguish between overlapping decomposition steps.[7]
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Signaling Pathways Involving Quinolinone
Derivatives
Quinolinone and its parent structure, quinoline, are scaffolds for numerous compounds that act

as inhibitors of various signaling pathways implicated in cancer. Understanding these pathways

is crucial for drug development professionals.

PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that

regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many

cancers. Certain quinoline derivatives have been developed as inhibitors of key kinases within

this pathway.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the

activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt can
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then activate mTOR, leading to downstream effects on cell growth and survival. Quinolinone-

based inhibitors can target key kinases like PI3K and mTOR, blocking the signal transduction

and thereby inhibiting cancer cell proliferation.

Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and are crucial for cell division.

Some quinolinone derivatives exert their anticancer effects by interfering with microtubule

dynamics.
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Caption: Mechanism of tubulin polymerization inhibition by quinolinone compounds.

This pathway shows that α/β-tubulin dimers polymerize to form microtubules. These

microtubules are essential for the formation of the mitotic spindle, which is necessary for proper
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chromosome segregation during cell division. Certain quinolinone derivatives can bind to

tubulin, inhibiting its polymerization. This disruption of microtubule formation leads to mitotic

arrest and ultimately apoptosis in cancer cells.[9]

Conclusion
This technical guide provides a summary of the currently available thermochemical data for

quinolinone compounds. While comprehensive experimental data remains a field for further

research, the presented computational values offer valuable insights for researchers. The

detailed experimental protocols for calorimetry and thermal analysis serve as a practical

reference for scientists working on the characterization of these and similar heterocyclic

compounds. Furthermore, the visualization of key signaling pathways involving quinolinone

derivatives highlights their therapeutic potential and provides a conceptual framework for

professionals in drug development. As research in this area progresses, a more extensive and

experimentally validated thermochemical database for quinolinones will undoubtedly contribute

to the rational design of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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